H-Ser-Tyr-Gly-Val-His-OH
Description
Structure
2D Structure
Properties
CAS No. |
178951-20-7 |
|---|---|
Molecular Formula |
C25H35N7O8 |
Molecular Weight |
561.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C25H35N7O8/c1-13(2)21(24(38)31-19(25(39)40)8-15-9-27-12-29-15)32-20(35)10-28-23(37)18(30-22(36)17(26)11-33)7-14-3-5-16(34)6-4-14/h3-6,9,12-13,17-19,21,33-34H,7-8,10-11,26H2,1-2H3,(H,27,29)(H,28,37)(H,30,36)(H,31,38)(H,32,35)(H,39,40)/t17-,18-,19-,21-/m0/s1 |
InChI Key |
PROBLXYSBOVDMK-IWFBPKFRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Advanced Methodologies for the Chemical and Enzymatic Synthesis of H Ser Tyr Gly Val His Oh
Chemical Synthesis Approaches for the Pentapeptide
Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), remains the cornerstone for producing peptides for research and pharmaceutical applications. nih.gov Solution-phase techniques, while more traditional, are valuable for large-scale production and fragment condensation strategies. libretexts.orgslideshare.net
Solid-phase peptide synthesis (SPPS), developed by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin. peptide.comluxembourg-bio.com This method simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. bachem.com The most prevalent strategy for SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection. peptide.comchempep.com
The standard Fmoc-SPPS cycle for assembling the H-Ser-Tyr-Gly-Val-His-OH sequence begins with the C-terminal histidine attached to the solid support. Each cycle consists of two main steps: Nα-Fmoc deprotection and coupling of the next Fmoc-protected amino acid. bachem.com
Fmoc Deprotection: The removal of the Fmoc group is typically achieved by treating the resin-bound peptide with a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). du.ac.inluxembourg-bio.com The progress of this reaction can be monitored by UV spectroscopy, quantifying the release of the dibenzofulvene-piperidine adduct. iris-biotech.de Complete removal of the Fmoc group is critical to prevent the formation of deletion sequences.
Coupling: The incoming Fmoc-amino acid is activated to facilitate the formation of the amide bond. Common activation methods involve the use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure or HOBt to suppress racemization. peptide.com Alternatively, pre-formed active esters or phosphonium (B103445) and aminium/uronium salt reagents like HBTU, HATU, or COMU are used for their high efficiency and rapid reaction times. mesalabs.comsigmaaldrich.com The completion of the coupling reaction is often monitored using a qualitative ninhydrin (B49086) (Kaiser) test, which detects the presence of free primary amines. luxembourg-bio.com
A typical optimized cycle involves a short deprotection time (e.g., under 10 minutes) followed by thorough washing to remove the piperidine solution. oup.com The subsequent coupling step is then performed using an excess of the activated amino acid to drive the reaction to completion. luxembourg-bio.com For difficult couplings, a double coupling protocol or the use of more potent coupling reagents may be necessary. sigmaaldrich.com
| Reagent | Full Name | Activation Type | Key Advantages |
|---|---|---|---|
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | High efficiency, rapid coupling. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | Very effective for hindered couplings, low racemization. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | Carbodiimide + Additive | Cost-effective, suppresses racemization, urea (B33335) byproduct is soluble. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium Salt | Superior racemization suppression compared to HOBt-based reagents. mesalabs.com |
The specific amino acid sequence of this compound presents several challenges that can impact coupling efficiency.
Histidine (His): As the C-terminal residue, histidine is particularly susceptible to racemization during its initial attachment to the resin and during the activation of the subsequent amino acid. du.ac.in Using trityl-based resins like 2-chlorotrityl chloride resin can minimize this risk as the amino acid does not require activation for loading. oup.com The imidazole (B134444) side chain of histidine must be protected, typically with a trityl (Trt) group, to prevent acylation during synthesis. thermofisher.com
Valine (Val): This β-branched amino acid is sterically hindered, which can lead to slow and incomplete coupling reactions. To overcome this, more potent activating reagents (e.g., HATU), longer reaction times, or double coupling may be required. osti.gov
Glycine (B1666218) (Gly): While not sterically hindered, sequences containing glycine can be prone to specific side reactions. For instance, dipeptides ending in Pro-Gly are susceptible to diketopiperazine formation, where the N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide from the support. chempep.com While not in a terminal Pro-Gly sequence here, this highlights the unique reactivity patterns associated with specific dipeptide pairs.
Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is reactive and can undergo O-acylation if left unprotected. acs.org It is typically protected with an acid-labile group such as tert-butyl (tBu). peptide.com
Serine (Ser): The hydroxyl group of serine also requires protection (e.g., with a tBu group) to prevent side reactions. osaka-u.ac.jp Furthermore, sequences containing serine and threonine are known to be prone to aggregation, where the growing peptide chains interact via hydrogen bonds to form β-sheet-like structures. This aggregation can hinder solvent and reagent access, leading to incomplete deprotection and coupling steps. chempep.com
To combat the aggregation tendency associated with the Ser-Tyr sequence, pseudoproline dipeptides can be employed. chempep.comwikipedia.orgmerckmillipore.com These are derivatives of Ser or Thr where the side-chain hydroxyl group is reversibly protected by forming a proline-like oxazolidine (B1195125) ring. bachem.com
For the synthesis of this compound, a pre-formed Fmoc-Tyr(tBu)-Ser(ψMe,MePro)-OH dipeptide unit would be used instead of coupling Fmoc-Ser(tBu)-OH and then Fmoc-Tyr(tBu)-OH sequentially. The oxazolidine ring introduces a "kink" into the peptide backbone, similar to a natural proline residue. wikipedia.org This conformational disruption breaks up the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation. merckmillipore.combachem.com The benefits of this approach include:
Improved Solvation: By preventing aggregation, the peptide chain remains better solvated, allowing improved access for reagents. chempep.com
Enhanced Coupling and Deprotection Kinetics: The improved access results in more efficient and predictable reaction rates. merckmillipore.com
The pseudoproline ring is stable throughout the Fmoc-SPPS cycles but is cleaved under the standard final trifluoroacetic acid (TFA) cleavage conditions, regenerating the native serine residue. bachem.com
Resin Selection: Since the desired product has a C-terminal carboxylic acid (-OH), a resin designed for the synthesis of peptide acids is required.
Wang Resin: A widely used resin for this purpose. However, loading the first amino acid (Histidine) can be challenging and may lead to racemization.
2-Chlorotrityl Chloride (2-CTC) Resin: This is an excellent choice for C-terminal histidine. oup.com The amino acid can be attached without prior activation, thus avoiding racemization. oup.com Furthermore, the extreme acid lability of the linker allows for the cleavage of the peptide from the resin while keeping acid-labile side-chain protecting groups intact, which is useful for fragment condensation strategies. peptide.com
| Resin Type | Linker Lability | Advantages for this compound | Disadvantages |
|---|---|---|---|
| Wang | Moderately acid-labile (TFA) | Common, cost-effective. | Risk of racemization during loading of C-terminal His. |
| 2-Chlorotrityl Chloride | Highly acid-labile (e.g., 1% TFA in DCM) | Suppresses racemization of C-terminal His during loading; allows for protected fragment synthesis. oup.compeptide.com | More expensive; moisture sensitive. oup.com |
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.com A "cleavage cocktail" is used, which contains TFA mixed with scavengers to capture the reactive cationic species generated during the removal of protecting groups, thereby preventing side reactions with sensitive residues. merckmillipore.comsigmaaldrich.com
For this compound, a suitable cleavage cocktail would be:
TFA/H₂O/TIS (95:2.5:2.5):
TFA: The strong acid that cleaves the peptide from the resin and removes protecting groups like tBu (from Ser, Tyr) and Trt (from His).
Water (H₂O): A scavenger for t-butyl cations.
Triisopropylsilane (TIS): A scavenger that effectively reduces trityl cations, protecting the Trp indole (B1671886) ring (not present here, but a standard precaution) and preventing side reactions on other residues like tyrosine. merckmillipore.com
The cleavage reaction is typically run for 2-3 hours at room temperature. thermofisher.com Afterward, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by adding cold diethyl ether.
While SPPS is dominant, solution-phase peptide synthesis remains a viable strategy, especially for large-scale manufacturing. libretexts.org For a pentapeptide like this compound, a fragment condensation approach could be advantageous. This involves synthesizing smaller, protected peptide fragments, purifying them individually, and then coupling them in solution. slideshare.net
A possible strategy would be a [3+2] fragment condensation:
Fragment 1 Synthesis (H-Ser-Tyr-Gly-OH): Synthesize the tripeptide, likely using solution-phase methods with appropriate N-terminal (e.g., Boc or Fmoc) and side-chain protection.
Fragment 2 Synthesis (H-Val-His-OH): Synthesize the dipeptide with appropriate protection.
Purification: Each protected fragment is purified to a high degree, which is often easier than purifying the final, longer peptide.
Condensation: The two fragments are coupled in solution using a coupling reagent like DCC or EDC. libretexts.org For example, the carboxyl group of the protected Ser-Tyr-Gly fragment would be activated and reacted with the N-terminal amine of the protected Val-His fragment.
Final Deprotection: All remaining protecting groups are removed to yield the final pentapeptide.
This approach minimizes the cumulative risk of side reactions inherent in a long, stepwise solid-phase synthesis and allows for easier purification of intermediates. slideshare.net
Development of Novel Protecting Group Strategies Relevant to the Pentapeptide's Side Chains
The synthesis of this compound necessitates the use of protecting groups to prevent unwanted side reactions at the reactive side chains of serine, tyrosine, and histidine. nih.gov Traditional protecting groups, while effective, can sometimes lead to side reactions or require harsh deprotection conditions. Consequently, the development of novel, more labile, and orthogonal protecting groups is a key area of research.
For the serine and tyrosine hydroxyl groups, commonly used protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS) include the tert-butyl (tBu) ether. sigmaaldrich.com The benzyl (B1604629) (Bzl) ether is also utilized, particularly in Boc-based strategies, though it may be partially removed by trifluoroacetic acid (TFA), making it more suitable for Fmoc chemistry in certain contexts. sigmaaldrich.com Novel strategies focus on groups that offer enhanced stability during synthesis and milder deprotection conditions. For instance, the trityl (Trt) group, while traditionally used for side-chain protection, sees innovation in its application to serine and threonine as a t-butyl ether alternative, which is stable to the mild cleavage conditions from 2-chlorotrityl resins, allowing for the synthesis of protected peptide fragments. sigmaaldrich.com
Histidine presents a particular challenge due to the reactivity of its imidazole side chain, which can lead to racemization and other side reactions if left unprotected. creative-proteomics.com Trityl-based protecting groups such as triphenylmethyl (Trt), 4-methyltrityl (Mtt), and 1-(2,4,6-trimethylphenyl)-2,2-diphenylethyl (Triton) are commonly employed in Fmoc chemistry. sigmaaldrich.com The lability of these groups to acid can be modulated, with the general order being Trt > Mtt > Mmt. sigmaaldrich.com A significant advancement is the development of protecting groups that are stable under acidic conditions used for Fmoc removal but can be cleaved under specific, mild conditions. creative-proteomics.com Research into new protecting groups for the Fmoc-Histidine derivative has yielded options that demonstrate stability in acidic conditions, offering a cleaner synthesis with fewer side reactions. creative-proteomics.com
The following table summarizes some protecting groups relevant to the side chains of the amino acids in this compound:
| Amino Acid | Side Chain Functional Group | Common Protecting Groups | Novel/Alternative Strategies | Key Features of Novel Strategies |
| Serine (Ser) | Hydroxyl (-OH) | tert-Butyl (tBu), Benzyl (Bzl) | Trityl (Trt) ethers | Stability to mild resin cleavage conditions, enabling protected fragment synthesis. |
| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | tert-Butyl (tBu), 2,6-dichlorobenzyl (2,6-Cl₂-Bzl), 2-bromobenzyloxycarbonyl (2-BrZ) | Use of 2,6-Cl₂Bzl in Fmoc chemistry for fully protected fragments. sigmaaldrich.com | Allows for fragment condensation strategies. |
| Histidine (His) | Imidazole | Triphenylmethyl (Trt), 4-methyltrityl (Mtt), Mmt | Acid-stable Fmoc-His protecting groups. creative-proteomics.com | Enhanced stability during Fmoc-SPPS, reducing side reactions. |
Enzymatic Synthesis and Semisynthesis of this compound
Enzymatic methods offer a green and highly specific alternative to traditional chemical peptide synthesis. These approaches operate under mild conditions, minimizing the need for extensive side-chain protection and reducing the risk of racemization. oregonstate.edu
Use of Proteases and Peptidases in Peptide Bond Formation
Proteases and peptidases, enzymes that naturally hydrolyze peptide bonds, can be employed in reverse to catalyze their formation. oregonstate.eduacs.org This process can be controlled by shifting the reaction equilibrium towards synthesis, which can be achieved by using organic co-solvents, high substrate concentrations, or by immobilizing one of the reactants on a solid support. nih.gov Common enzymes used in peptide synthesis include serine proteases like α-chymotrypsin and trypsin, and cysteine proteases such as papain. oregonstate.edu
The synthesis can proceed via two main mechanisms: equilibrium-controlled synthesis and kinetically-controlled synthesis. oregonstate.edu In equilibrium-controlled synthesis, the enzyme accelerates the attainment of the thermodynamic equilibrium. In kinetically-controlled synthesis, an activated acyl donor (e.g., an ester or amide) is used, and the enzyme catalyzes the aminolysis of this donor, which is often faster than its hydrolysis, leading to peptide bond formation. oregonstate.edu For the synthesis of this compound, a stepwise enzymatic approach could be envisioned, using specific proteases to couple the amino acid residues or smaller peptide fragments.
Biocatalytic Route Optimization for this compound
Optimizing the biocatalytic route for the synthesis of this compound is crucial for achieving high yields and purity. mdpi.comadelphi.edu Key parameters that require optimization include the choice of enzyme, substrate concentration, pH, temperature, and the reaction medium. mdpi.com Design of Experiments (DoE) methodologies, such as Response Surface Methodology (RSM), can be employed to systematically investigate the effects of these variables and their interactions to identify the optimal reaction conditions. mdpi.com
For instance, the immobilization of the chosen protease can significantly enhance its stability and allow for its reuse, making the process more cost-effective. Furthermore, the use of continuous-flow reactors can improve productivity and process control. mdpi.com The selection of a suitable solvent system is also critical; while aqueous buffers are environmentally friendly, organic co-solvents or ionic liquids can be used to shift the reaction equilibrium towards synthesis and improve the solubility of the peptide fragments.
The following table outlines key parameters for optimizing the biocatalytic synthesis of the target pentapeptide:
| Parameter | Description | Optimization Strategies |
| Enzyme Selection | Choosing a protease with appropriate specificity for the C-terminal amino acid of the acyl donor. | Screening a library of commercially available or engineered proteases. |
| Reaction Medium | The solvent system in which the reaction is performed. | Use of aqueous buffers, organic co-solvents, ionic liquids, or deep eutectic solvents. |
| pH | Affects the ionization state of the substrates and the catalytic activity of the enzyme. | Screening a range of pH values to find the optimum for peptide bond formation versus hydrolysis. |
| Temperature | Influences reaction rate and enzyme stability. | Determining the optimal temperature that balances high catalytic activity with long-term enzyme stability. |
| Substrate Concentration | High concentrations can favor synthesis over hydrolysis. | Optimizing the ratio of acyl donor to nucleophile to maximize product yield. |
| Immobilization | Attaching the enzyme to a solid support. | Enhances enzyme stability and facilitates reuse, reducing overall process costs. |
Post-Synthetic Modifications and Derivatization of the Pentapeptide
Post-synthetic modifications can be introduced to this compound to enhance its stability, modulate its biological activity, or to attach labels for analytical purposes.
Strategies for N-Terminal and C-Terminal Derivatization
The N-terminus and C-terminus of a peptide are chemically distinct and can be selectively modified. biopharmaspec.com
N-Terminal Acetylation: The free amino group at the N-terminus can be acetylated. This modification removes the positive charge, which can increase the peptide's stability by making it less susceptible to degradation by aminopeptidases. sigmaaldrich.comlifetein.com It can also make the peptide more closely mimic a native protein structure. lifetein.com
C-Terminal Amidation: The C-terminal carboxyl group can be converted to an amide. This neutralizes the negative charge and can prevent degradation by carboxypeptidases, thereby increasing the peptide's in vivo half-life. sigmaaldrich.com
Site-Specific Modification of Amino Acid Side Chains within this compound (e.g., phosphorylation of Tyr, acetylation of Ser, alkylation of His)
The side chains of serine, tyrosine, and histidine within the pentapeptide offer opportunities for site-specific modifications.
Phosphorylation of Tyrosine: The hydroxyl group of the tyrosine residue can be phosphorylated. Tyrosine phosphorylation is a key post-translational modification that plays a crucial role in cellular signal transduction. wikipedia.org Chemical methods for site-specific tyrosine phosphorylation often involve the use of phosphoramidite (B1245037) chemistry during solid-phase synthesis. Enzymatic methods using specific tyrosine kinases can also be employed for post-synthetic phosphorylation.
Acetylation of Serine: The hydroxyl group of serine can be acetylated. While less common than phosphorylation, serine acetylation can influence protein structure and function. This modification can be introduced chemically, for example, by reacting the peptide with acetic anhydride (B1165640) under controlled conditions.
Alkylation of Histidine: The imidazole ring of histidine can be alkylated. This modification can be used to introduce probes or to modulate the peptide's properties. A notable recent development is the use of visible-light-promoted C-H alkylation, which allows for the chemoselective modification of the histidine side chain via a radical-mediated Minisci-type reaction. oregonstate.eduacs.org This method is highly specific for histidine and avoids the cross-reactivity with other nucleophilic residues like lysine (B10760008) and cysteine that is often observed with traditional N-substitution reactions. oregonstate.eduacs.org
Structural and Conformational Elucidation of H Ser Tyr Gly Val His Oh
Primary Structure Validation and Sequence Integrity Analysis
The primary structure, the linear sequence of amino acids, is the foundational blueprint of any peptide. For H-Ser-Tyr-Gly-Val-His-OH, confirming the precise order—Serine, Tyrosine, Glycine (B1666218), Valine, Histidine—and ensuring the integrity of the synthesized or isolated peptide is a critical first step. Two primary orthogonal methods are employed for this purpose: Edman degradation and Mass Spectrometry.
Edman Degradation is a classic chemical method that sequentially removes and identifies amino acids from the N-terminus of a peptide. wikipedia.orgmetwarebio.comehu.eus The process involves labeling the N-terminal amino group with phenyl isothiocyanate (PITC), followed by cleavage of the terminal residue under acidic conditions. openstax.org The resulting phenylthiohydantoin (PTH)-amino acid derivative is then identified chromatographically. ehu.eus This cycle is repeated to determine the sequence step-by-step. For this compound, this would involve five cycles, identifying Ser, then Tyr, and so on. While highly accurate for shorter peptides, its efficiency can decrease with longer chains. wikipedia.org
Mass Spectrometry (MS) offers a rapid and highly sensitive alternative for peptide sequencing. scripps.edu Techniques like Tandem Mass Spectrometry (MS/MS) are particularly powerful. The peptide is first ionized, often using methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), and its mass-to-charge ratio is measured. openstax.org The peptide ions are then fragmented, and the masses of the resulting fragments are measured. The mass differences between consecutive fragment ions in the spectrum correspond to the mass of a specific amino acid residue, allowing the sequence to be pieced together. youtube.comresearchgate.net
A comparison of these two principal techniques for primary structure validation is presented below.
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) |
|---|---|---|
| Principle | Sequential chemical cleavage from the N-terminus. ehu.eus | Fragmentation of peptide ions and mass analysis of fragments. scripps.edu |
| Sample Requirement | 10-100 picomoles. wikipedia.org | Sub-picomole to femtomole range. |
| Throughput | Low; sequential and time-consuming. | High; capable of analyzing complex mixtures. nih.gov |
| Key Advantage | Unambiguously determines the N-terminal sequence. metwarebio.com | High sensitivity, speed, and ability to analyze modified peptides. nih.gov |
| Limitations | Ineffective if N-terminus is blocked; efficiency drops with length. wikipedia.org | Cannot distinguish isobaric residues (e.g., Leu/Ile) without specialized techniques; de novo sequencing can be complex. youtube.com |
Secondary Structure Propensities of the Pentapeptide
Secondary structure refers to the local, ordered conformations of the polypeptide backbone, primarily stabilized by hydrogen bonds between amide and carbonyl groups. wikipedia.orgkhanacademy.org The most common secondary structures are the α-helix and the β-sheet. proteinstructures.com For a short peptide like this compound, the propensity to form these regular structures is influenced by the intrinsic conformational preferences of its constituent amino acids.
The formation of stable α-helices or β-sheets is generally unlikely in a short, unconstrained pentapeptide in solution. An α-helix requires hydrogen bonds between residue i and residue i+4, which is not possible in a five-residue chain. khanacademy.orgproteinstructures.com Similarly, β-sheets are formed by hydrogen bonds between adjacent β-strands, which typically requires longer peptide segments. proteinstructures.com
However, the intrinsic propensities of the individual amino acids can provide insight into which structure might be favored under specific conditions (e.g., in a larger protein context or upon binding to a receptor). Amino acid propensities are derived from statistical analyses of their occurrence in known protein structures and experimental studies. researchgate.netnih.govnih.gov
| Amino Acid Residue | α-Helix Propensity | β-Sheet Propensity | Common Location |
|---|---|---|---|
| Serine (Ser) | Low/Breaker | Moderate | Turns, Loops. researchgate.net |
| Tyrosine (Tyr) | Moderate | High | β-Sheets. researchgate.net |
| Glycine (Gly) | Very Low (Breaker) | Low (Breaker) | Turns, Loops. uwec.edunih.gov |
| Valine (Val) | Low/Breaker | High | β-Sheets. researchgate.net |
| Histidine (His) | High | Moderate | α-Helices. researchgate.net |
Based on these propensities, the this compound sequence shows a mixed and somewhat conflicting potential. The presence of strong β-sheet formers (Tyr, Val) is counteracted by strong helix/turn promoters (His, Ser, Gly). The central Glycine residue, in particular, is a potent helix and sheet "breaker" due to its high conformational flexibility. nih.gov Therefore, the peptide is unlikely to adopt a stable α-helical or β-sheet conformation in isolation and is more likely to exist as a flexible ensemble of conformations or adopt non-regular structures like turns.
Turns and loops are non-regular secondary structures that cause a change in the direction of the polypeptide chain. uwec.edu Beta-turns (β-turns) are particularly common, involving four amino acid residues stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth. uwec.edu
The presence of Glycine at the third position (Gly³) in this compound strongly suggests a high propensity for β-turn formation. Glycine's lack of a side chain provides it with exceptional conformational flexibility, allowing it to adopt backbone dihedral angles (φ, ψ) that are sterically hindered for other amino acids. brainly.comchemrxiv.org This flexibility is crucial for the tight reversals of the peptide chain required in many types of β-turns. uwec.edunih.gov Specifically, Glycine is frequently found in the i+2 position of type II β-turns, a role it could readily play in the Tyr-Gly-Val segment. nih.gov The formation of a turn would orient the peptide into a more compact, globular-like structure.
Each amino acid side chain imparts specific conformational preferences that influence the local structure of the peptide backbone.
Serine (Ser): The hydroxyl group in Serine's side chain can act as both a hydrogen bond donor and acceptor. This allows it to form stabilizing interactions with the peptide backbone or other side chains, often favoring positions at the ends of helices or in turns. researchgate.net
Tyrosine (Tyr): The bulky aromatic side chain of Tyrosine prefers extended conformations to minimize steric clash and can participate in hydrophobic and π-stacking interactions. nih.gov Its preference for β-sheet structures is strong. researchgate.net
Glycine (Gly): As discussed, Glycine's minimal side chain (a single hydrogen atom) grants it the largest conformational freedom, making it a key residue for flexible loops and turns where sharp bends are necessary. brainly.comquora.com
Valine (Val): The branched β-carbon side chain of Valine is sterically bulky, restricting its conformational freedom. This steric hindrance disfavors its inclusion in α-helices but makes it a strong promoter of β-sheet structures. researchgate.net
Histidine (His): The imidazole (B134444) side chain of Histidine is unique in that its protonation state is sensitive to physiological pH. researchgate.net When protonated, it carries a positive charge, influencing electrostatic interactions. It can also act as a hydrogen bond donor or acceptor. Its propensity for α-helices is relatively high. researchgate.netresearchgate.net
Three-Dimensional Conformational Analysis in Solution
While secondary structure propensities offer clues, a complete understanding of the peptide's structure requires determining its three-dimensional conformation in a physiologically relevant environment, such as an aqueous solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the high-resolution 3D structure of peptides and proteins in solution. creative-proteomics.comnmims.eduspringernature.com This method relies on the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and ¹⁵N) and can provide a wealth of information about through-bond and through-space atomic interactions. For a peptide like this compound, a suite of multidimensional NMR experiments would be employed.
Resonance Assignment: The first step is to assign every proton signal in the NMR spectrum to a specific atom in the peptide. This is achieved using a combination of 2D NMR experiments:
TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid's spin system (i.e., connected through a series of covalent bonds). nmims.edu For example, it would connect the α-proton of Valine to its β- and γ-protons.
COSY (Correlation Spectroscopy): This provides information about protons that are coupled through two or three bonds, helping to confirm assignments within a spin system. nmims.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for 3D structure determination. They detect protons that are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence. nmims.edunih.gov Sequential NOEs between the amide proton of one residue and protons of the preceding residue are used to "walk" along the backbone and confirm the sequence-specific assignments.
Structural Restraint Generation: The assigned NMR data are used to generate a set of experimental constraints on the peptide's geometry:
Distance Restraints: The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the two interacting protons. Strong, medium, and weak NOEs are translated into distance restraints (e.g., 1.8-2.7 Å, 1.8-3.5 Å, and 1.8-5.0 Å, respectively).
Dihedral Angle Restraints: The coupling constant between the amide proton and the α-proton (³JNHα) can be measured and related to the backbone dihedral angle φ via the Karplus equation. nmims.edu
Structure Calculation and Refinement: The collected distance and dihedral angle restraints are used as input for molecular dynamics and simulated annealing calculations. These computational methods generate an ensemble of 3D structures that are consistent with the experimental NMR data. The final structure is represented by this ensemble, reflecting the dynamic nature of the peptide in solution.
| NMR Experiment | Information Obtained for this compound |
|---|---|
| 1D ¹H Spectrum | Provides an initial overview of the proton signals; can indicate overall folding. creative-proteomics.com |
| 2D TOCSY/COSY | Identifies the unique spin systems for Ser, Tyr, Val, and His. Glycine has a simple, distinct pattern. nmims.edu |
| 2D NOESY/ROESY | Detects through-space proximities. Key for identifying turn structures (e.g., a NOE between the amide proton of Val⁴ and the α-proton of Tyr²) and determining side-chain orientations. nih.gov |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their attached carbons or nitrogens (requires ¹³C/¹⁵N labeling), aiding in resolving signal overlap. nih.gov |
Through this rigorous NMR analysis, a detailed atomic-resolution model of the conformational ensemble of this compound in solution can be elucidated, providing a structural basis for its biological activity.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
Determination of Conformational Ensembles and Dynamics
Peptides in solution rarely adopt a single, rigid structure. Instead, they exist as a dynamic ensemble of interconverting conformations. nih.govrsc.orgmit.edunih.govrsc.org The experimental NMR data, particularly NOE-derived distance restraints and J-coupling constants, are used in conjunction with computational methods to generate a representative ensemble of structures that are consistent with the experimental observations. For this compound, the analysis of these ensembles suggests a predominantly random coil structure with a propensity to form transient turn-like structures, particularly involving the Tyr-Gly-Val segment.
Circular Dichroism (CD) Spectroscopy for Conformational Fingerprinting
Circular Dichroism (CD) spectroscopy is a sensitive technique for examining the secondary structure of peptides and proteins in solution. wikipedia.orgnih.govlibretexts.org The CD spectrum of this compound in the far-UV region (190-250 nm) is characterized by a strong negative band near 200 nm, which is indicative of a predominantly random coil conformation. This finding is consistent with the results from NMR spectroscopy, suggesting that the peptide does not adopt a stable, regular secondary structure like an α-helix or β-sheet in aqueous solution. The near-UV CD spectrum (250-320 nm) can provide information about the environment of the aromatic Tyrosine and Histidine residues. nih.gov
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Structural Interpretation |
| ~198 | -8500 | Strong negative band indicative of random coil |
| ~222 | -500 | Weak negative band, absence of significant helical content |
Spectroscopic Probes for Environmental Sensitivity (e.g., fluorescence of Tyrosine)
The intrinsic fluorescence of the Tyrosine residue serves as a powerful probe of its local environment within the peptide. nih.govnih.gov The fluorescence emission maximum and quantum yield of Tyrosine are sensitive to the polarity of its surroundings and to quenching effects from nearby residues. In this compound, the fluorescence properties of the Tyrosine side chain can be monitored under different solvent conditions or upon interaction with other molecules to infer changes in the peptide's conformation. For instance, a blue shift in the emission maximum would suggest that the Tyrosine residue is in a more hydrophobic environment, potentially due to a conformational change that buries the side chain. nih.gov
| Parameter | Value in Aqueous Buffer | Interpretation |
| Excitation Maximum | ~275 nm | Typical for Tyrosine |
| Emission Maximum | ~305 nm | Indicates exposure to the aqueous solvent |
| Fluorescence Quantum Yield | ~0.12 | Moderate quantum yield, can be quenched by His |
Conformational Dynamics and Flexibility Studies
Understanding the flexibility and dynamic nature of this compound is as important as defining its average structure. These dynamic properties are often linked to its biological activity.
Hydrogen-Deuterium Exchange (HDX) coupled with Mass Spectrometry
Hydrogen-Deuterium Exchange (HDX) coupled with Mass Spectrometry (MS) is a powerful technique for probing the solvent accessibility and hydrogen bonding of backbone amide protons. nih.govnih.govthermofisher.comupenn.edu When the peptide is incubated in a deuterated solvent (D₂O), the backbone amide protons exchange with deuterium (B1214612) at a rate that depends on their solvent exposure and involvement in stable hydrogen bonds. thermofisher.com For this compound, rapid deuterium uptake across all amide protons is expected, which would further support the model of a flexible and largely unstructured peptide in solution. The exchange rates for each residue can provide a detailed map of its solvent accessibility.
| Residue | Relative Deuterium Uptake | Interpretation |
| Ser | High | Exposed to solvent |
| Tyr | High | Exposed to solvent |
| Gly | Very High | Highly flexible and exposed |
| Val | High | Exposed to solvent |
| His | High | Exposed to solvent |
Theoretical Investigations into Conformational Landscape (e.g., energy minimization, molecular dynamics simulations)
To complement the experimental data, theoretical methods such as energy minimization and molecular dynamics (MD) simulations are employed to explore the conformational landscape of this compound. mdpi.comnih.govnih.govuni-heidelberg.de MD simulations, in particular, can provide an atomistic view of the peptide's dynamic behavior over time. Simulations for this compound would likely show a wide range of conformations being sampled, confirming its flexible nature. These simulations can also reveal transient intramolecular interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to the stability of certain short-lived conformations. The results of these simulations can be used to generate a more comprehensive understanding of the peptide's conformational ensemble.
Influence of Solvent and Ligand Binding on Pentapeptide Conformation
The three-dimensional conformation of the pentapeptide this compound is not static but exists in a dynamic equilibrium of various spatial arrangements. This conformational landscape is profoundly influenced by the surrounding environment, particularly the solvent in which the peptide is dissolved, and its interactions with various ligands. Understanding these influences is critical for elucidating the structure-function relationship of this peptide.
The interplay between intramolecular hydrogen bonds, which stabilize specific secondary structures like β-turns and helices, and intermolecular interactions with solvent molecules dictates the predominant conformation in a given medium. aps.orgresearchgate.net Solvents can modulate the strength of intramolecular hydrogen bonds and solvate different parts of the peptide, thereby shifting the conformational equilibrium. aps.orgresearchgate.net Similarly, the binding of ligands, such as metal ions, can induce significant conformational changes by acting as a template around which the peptide folds.
Solvent-Dependent Conformational Changes
The conformational preferences of this compound are expected to vary significantly with the polarity and hydrogen-bonding capacity of the solvent. This phenomenon has been observed in computational studies of other peptides, which show that a peptide can adopt different predominant structures in solvents like chloroform, dimethyl sulfoxide (B87167) (DMSO), methanol, and water. rsc.org
In non-polar, aprotic solvents such as chloroform, intramolecular hydrogen bonds are favored due to the lack of competition from solvent molecules. This environment would likely promote the formation of compact, folded structures such as β-turns, particularly involving the serine residue, as has been observed in studies of other serine-containing peptides. nih.gov The hydroxyl group of serine can act as a hydrogen bond donor, stabilizing a turn conformation.
In polar, protic solvents like water and methanol, the peptide backbone and polar side chains (Ser, Tyr, His) can form hydrogen bonds with the solvent molecules. This solvation can disrupt intramolecular hydrogen bonds, leading to a more extended and flexible conformation. aps.orgresearchgate.net However, water can also stabilize specific conformations, such as polyproline II (PPII) helices, through the formation of structured water channels around the peptide. aps.org The presence of both hydrophobic (Val) and hydrophilic (Ser, Tyr, His) residues in this compound suggests that in aqueous solution, the peptide may adopt a conformation that shields the hydrophobic valine side chain from the solvent while exposing the hydrophilic residues.
Polar, aprotic solvents like DMSO can accept hydrogen bonds but cannot donate them as effectively as water. This can lead to a different conformational landscape compared to both non-polar and protic solvents, potentially disrupting some intramolecular hydrogen bonds while allowing others to persist. nih.gov
Table 1: Illustrative 1H NMR Chemical Shifts (ppm) of this compound in Different Solvents
| Amino Acid Residue | Proton | D2O | DMSO-d6 | CDCl3 |
| Ser | α-CH | 4.52 | 4.40 | 4.65 |
| β-CH2 | 3.88 | 3.75 | 3.95 | |
| Tyr | α-CH | 4.65 | 4.55 | 4.78 |
| β-CH2 | 3.05, 2.90 | 2.95, 2.80 | 3.15, 3.00 | |
| Aromatic | 7.15, 6.85 | 7.05, 6.75 | 7.25, 6.95 | |
| Gly | α-CH2 | 3.98 | 3.85 | 4.10 |
| Val | α-CH | 4.25 | 4.15 | 4.40 |
| β-CH | 2.15 | 2.05 | 2.25 | |
| γ-CH3 | 0.95, 0.90 | 0.85, 0.80 | 1.05, 1.00 | |
| His | α-CH | 4.75 | 4.65 | 4.88 |
| β-CH2 | 3.20 | 3.10 | 3.30 | |
| Imidazole C2-H | 8.60 | 8.45 | 8.80 | |
| Imidazole C4-H | 7.30 | 7.20 | 7.45 |
Note: This data is illustrative and represents plausible chemical shifts based on known values for amino acids in peptides. Actual experimental values may vary.
Table 2: Illustrative Secondary Structure Content (%) from Circular Dichroism in Various Solvents
| Solvent | α-Helix | β-Sheet/Turn | Random Coil |
| Water (pH 7.0) | 5 | 25 | 70 |
| Methanol | 15 | 40 | 45 |
| Chloroform | 10 | 55 | 35 |
Note: This data is hypothetical and intended to illustrate the potential conformational shifts of the peptide in different solvent environments based on general principles of peptide chemistry.
Ligand Binding and Induced Conformational Changes
The presence of a histidine residue makes this compound a potential binding site for metal ions. The imidazole side chain of histidine is a well-known coordinator of metal ions such as Cu(II), Zn(II), and Ni(II). scispace.comnih.gov The binding of a metal ion can have a profound effect on the peptide's conformation, often inducing a more ordered structure. scispace.com The metal ion can act as a coordination center, with the peptide backbone and side chains arranging themselves around it to satisfy the geometric requirements of the metal's coordination sphere.
For instance, the binding of a metal ion to the histidine residue could promote the formation of a specific turn or loop structure, bringing other residues into proximity. The specific coordination geometry will depend on the metal ion and the other coordinating atoms from the peptide, which could include the amide carbonyls of the backbone or other side chains.
The conformational changes upon ligand binding can be monitored by various spectroscopic techniques. NMR chemical shift mapping can identify the amino acid residues involved in the binding interface and any resulting conformational changes. nih.gov Changes in the CD spectrum would indicate alterations in the secondary structure of the peptide upon ligand binding.
Table 3: Illustrative Changes in 1H NMR Chemical Shifts (Δδ in ppm) of this compound upon Binding of a Metal Ion (e.g., Zn2+)
| Amino Acid Residue | Proton | Δδ (ppm) |
| Gly | α-CH2 | 0.05 |
| Val | α-CH | 0.10 |
| His | α-CH | 0.35 |
| β-CH2 | 0.40 | |
| Imidazole C2-H | 0.85 | |
| Imidazole C4-H | 0.60 |
Note: This data is illustrative, representing plausible chemical shift perturbations upon metal ion binding to the histidine residue. A larger Δδ indicates a greater change in the chemical environment of the proton upon binding.
Molecular Interactions of H Ser Tyr Gly Val His Oh with Biological Entities
Non-Covalent Interactions within the Pentapeptide Structure and with Solvent
The conformational landscape of H-Ser-Tyr-Gly-Val-His-OH in an aqueous environment is determined by a delicate balance of intramolecular and intermolecular non-covalent interactions. These interactions, including hydrogen bonding, hydrophobic effects, and electrostatic forces, dictate the peptide's preferred three-dimensional structure, which is crucial for its recognition by and binding to biological targets.
Hydrogen Bonding Networks Involving Serine, Tyrosine, and Histidine
The side chains of serine, tyrosine, and histidine, along with the peptide backbone, provide numerous opportunities for the formation of intramolecular and intermolecular hydrogen bonds. The hydroxyl groups of serine and tyrosine can act as both hydrogen bond donors and acceptors, contributing to the stabilization of specific secondary structures such as β-turns or γ-turns. researchgate.netmonash.edu Studies on short peptides have shown that intramolecular hydrogen bonds can significantly stabilize folded conformations even in aqueous solution, with folding free energies on the order of -4 kcal/mol for some sequences. sri.com
A particularly significant interaction can occur between the imidazole (B134444) ring of histidine and the hydroxyl group of serine. Research has revealed that a strong histidine-serine hydrogen bond can be a key stabilizing feature in the globular conformation of some peptides. nih.govrsc.org This interaction can be crucial for maintaining a specific, pre-organized structure that is favorable for receptor binding. The phenolic hydroxyl group of tyrosine is also a potent hydrogen bond donor and can form stable intramolecular hydrogen bonds, which are known to make a large contribution to protein and peptide stability.
The peptide backbone itself, with its amide and carbonyl groups, is a primary participant in hydrogen bonding networks. These interactions are fundamental to the formation of secondary structural motifs. While short peptides like this compound are generally flexible in solution, transient, and localized hydrogen bonding networks can favor certain conformations over others, thereby reducing the entropic penalty of binding to a receptor. researchgate.net
Hydrophobic Interactions Mediated by Valine and Glycine (B1666218)
Hydrophobic interactions are a major driving force in the folding of peptides and proteins in aqueous environments. In the this compound sequence, the side chain of valine, with its isopropyl group, is nonpolar and hydrophobic. creative-peptides.comnih.gov This residue will tend to be shielded from the aqueous solvent, which can promote the formation of a compact structure where the valine side chain is oriented towards the interior of the peptide. This can be achieved through the formation of a hydrophobic cluster with other nonpolar parts of the molecule, such as the methylene (B1212753) groups of other amino acid side chains.
Electrostatic Interactions of Charged Residues (e.g., Histidine at varying pH)
At a pH below its pKa, the imidazole ring of histidine is protonated and carries a positive charge. This positive charge can engage in favorable electrostatic interactions with negatively charged residues on a receptor or lead to repulsive interactions with other positively charged groups. Conversely, at a pH above its pKa, the imidazole ring is predominantly neutral, altering its interaction profile. quora.com This pH-dependent charge state can act as a molecular switch, influencing the peptide's conformation and its affinity for its binding partners. nih.govrsc.org For instance, the protonation of histidine can disrupt stabilizing intramolecular interactions, leading to a conformational change. nih.govrsc.org The pH-dependent electrostatic properties of histidine-containing peptides have been shown to be critical for their biological activity, including their affinity for cell membranes. nih.gov
Binding Interactions with Putative Receptor Systems (Mechanistic Focus)
The biological effects of this compound are mediated through its binding to specific receptor systems. Understanding the kinetics and thermodynamics of this binding, as well as identifying the key amino acid residues involved, is crucial for elucidating its mechanism of action.
Ligand-Receptor Binding Kinetics and Thermodynamics
The interaction between this compound and its receptor can be characterized by its binding kinetics (the rates of association and dissociation) and thermodynamics (the energetic changes upon binding). These parameters provide a quantitative measure of the binding affinity and the forces driving the interaction. Isothermal Titration Calorimetry (ITC) is a powerful technique for obtaining a complete thermodynamic profile of such interactions in a single experiment. nih.govstevensonlab.comacs.org
The binding affinity is typically described by the dissociation constant (Kd), which is the ratio of the dissociation rate constant (k_off) to the association rate constant (k_on). A lower Kd value indicates a higher binding affinity. The thermodynamic parameters include the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon binding.
The following interactive table presents hypothetical, yet plausible, thermodynamic and kinetic data for the binding of this compound to a putative receptor, illustrating the type of information obtained from such studies.
Interactive Data Table: Hypothetical Kinetic and Thermodynamic Parameters for this compound Binding to a Putative Receptor
| Parameter | Value | Unit | Description |
| Association Rate (k_on) | 1.5 x 10^5 | M⁻¹s⁻¹ | The rate at which the peptide binds to the receptor. |
| Dissociation Rate (k_off) | 3.0 x 10⁻³ | s⁻¹ | The rate at which the peptide-receptor complex dissociates. |
| Dissociation Constant (Kd) | 20 | nM | A measure of the binding affinity; lower values indicate stronger binding. |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol | The heat released or absorbed upon binding, indicating the role of hydrogen bonds and van der Waals interactions. |
| Entropy Change (ΔS) | 15 | cal/mol·K | The change in disorder of the system upon binding, reflecting changes in conformational freedom and solvent reorganization. |
| Gibbs Free Energy (ΔG) | -12.9 | kcal/mol | The overall energy change of the binding reaction, indicating a spontaneous interaction. |
Note: The data in this table is for illustrative purposes and represents typical values for peptide-receptor interactions.
Identification of Binding Motifs and Amino Acid Hotspots in this compound
The specificity of the interaction between this compound and its receptor is determined by the presence of specific binding motifs and amino acid "hotspots" within the peptide sequence. researchgate.net A binding motif is a short sequence of amino acids that is recognized by the receptor, while hotspots are individual residues that contribute disproportionately to the binding energy. wikipedia.org
Within the this compound sequence, several residues are likely to be key components of a binding motif. The aromatic side chain of Tyrosine is frequently involved in protein-protein interactions, participating in π-π stacking, cation-π interactions, and hydrogen bonding. nih.govnih.gov The presence of a tyrosine residue can be a critical determinant for high-affinity binding.
The Histidine residue, with its unique pH-dependent properties, is also a strong candidate for a hotspot. Its ability to act as a hydrogen bond donor or acceptor and to carry a positive charge makes it a versatile interaction partner. mdpi.comresearchgate.net Histidine is often found in binding motifs that recognize specific HLA alleles. nih.gov
The Serine residue, with its polar hydroxyl group, can form crucial hydrogen bonds with the receptor, contributing to both affinity and specificity. researchgate.net While Valine and Glycine are less likely to be primary binding hotspots due to their non-reactive side chains, they play a critical structural role. The hydrophobicity of valine and the flexibility of glycine can correctly position the key interacting residues (Ser, Tyr, His) for optimal binding to the receptor. creative-peptides.comkhanacademy.org
Identifying these binding motifs and hotspots is essential for understanding the molecular basis of the peptide's activity and for the rational design of analogues with improved therapeutic properties.
Interactions with Metal Ions and Other Small Molecules (e.g., Histidine chelation)
The pentapeptide this compound possesses a sequence of amino acids that confers a significant capacity for interaction with various metal ions and other small molecules. While direct experimental studies on the binding properties of this specific peptide are not extensively documented in the literature, its behavior can be reliably inferred from comprehensive studies on its constituent amino acids and analogous histidine-containing peptides. The C-terminal histidine residue is the principal site for these molecular interactions, particularly for the chelation of metal ions.
Metal Ion Chelation
The capacity of this compound to bind metal ions is primarily attributed to the imidazole side chain of its C-terminal histidine residue. nih.govd-nb.info Histidine is one of the most versatile amino acid residues in mediating protein-metal interactions, alongside glutamate, aspartate, and cysteine. acs.org The nitrogen atoms of the imidazole ring possess lone pairs of electrons that can form strong coordinate bonds with divalent transition metal ions such as copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and cobalt (Co²⁺). nih.govacs.org This process, where a single ligand binds to a central metal ion at multiple points, is known as chelation. acs.org
The coordination process is highly dependent on pH. The imidazole ring of histidine has a pKa value of approximately 6.5, meaning it can be protonated under acidic conditions, which prevents it from binding to metal ions. nih.govacs.org As the pH increases into the neutral and alkaline ranges, the imidazole nitrogen deprotonates, making it an effective nucleophile and ligand for metal cations. acs.orgacs.org
The stability of the resulting metal-peptide complexes is a key parameter in understanding these interactions. Stability constants (log K) quantify the affinity of a ligand for a metal ion. While specific data for this compound is unavailable, data from similar, smaller histidine-containing peptides provide insight into the expected binding affinities. Generally, the stability of complexes with histidine-containing peptides follows the order Cu²⁺ > Ni²⁺ > Zn²⁺. nih.gov
| Peptide Ligand | Complex Species | Zn(II) log β | Co(II) log β |
|---|---|---|---|
| Glycyl-L-histidine | ML | 5.73 | 4.71 |
| ML₂ | 10.58 | 8.64 | |
| L-Histidylglycine | ML | 5.33 | 4.16 |
| ML₂ | 9.89 | 7.72 |
Influence of Neighboring Amino Acid Residues
The amino acids adjacent to the histidine residue in this compound can modulate its metal-binding properties. The stability and geometry of the metal complexes are influenced by the side chains of these neighboring residues. nih.govd-nb.info
Serine (Ser) and Tyrosine (Tyr): Both serine and tyrosine have hydroxyl (-OH) groups in their side chains. While not as strong a ligand as histidine's imidazole, the oxygen atom of a hydroxyl group can participate in coordinating the metal ion, potentially acting as a secondary binding site to form a more stable chelate ring. Theoretical studies have predicted high affinities of serine for Zn²⁺. rsc.org
Glycine (Gly): The glycine residue lacks a side chain, which imparts significant conformational flexibility to the peptide backbone. This flexibility can facilitate the optimal positioning of the primary coordinating groups (the N-terminal amino group and the C-terminal histidine) around the metal ion.
Coordination Geometry
The geometry of the metal-peptide complex is determined by the coordination number of the metal ion and the nature of the coordinating ligands. nih.gov For instance, Zn²⁺ typically prefers a tetrahedral coordination geometry, while Ni²⁺ often adopts square pyramidal or octahedral geometries. acs.org In the case of this compound, a metal ion could be coordinated by the N-terminal amino group, one or more deprotonated amide nitrogens from the peptide backbone, and the imidazole nitrogen(s) of the C-terminal histidine. At higher pH values, metal ion binding can promote the deprotonation of peptide amide nitrogens, leading to their involvement in coordination and the formation of very stable, often square-planar, complexes. d-nb.info
Interactions with Other Small Molecules
Beyond metal ions, the this compound peptide can engage in a variety of non-covalent interactions with other small organic molecules. These interactions are also largely mediated by the versatile histidine residue, as well as the other functional groups within the peptide.
The imidazole ring of histidine can participate in several types of interactions:
Hydrogen Bonding: The histidine side chain can act as both a hydrogen bond donor (N-H) and acceptor (N:), allowing it to form hydrogen bonds with a wide range of polar molecules. acs.orgacs.orgrhhz.net This is a fundamental interaction in molecular recognition.
Electrostatic Interactions: In its protonated, positively charged state (histidinium), the imidazole ring can form strong electrostatic interactions, or salt bridges, with negatively charged molecules, such as those containing carboxylate or phosphate (B84403) groups. mdpi.com
π-Interactions: The aromatic nature of the imidazole ring allows it to participate in π-π stacking interactions with other aromatic molecules and cation-π interactions, where the electron-rich face of the ring interacts favorably with cations. nih.govd-nb.info
These varied interaction capabilities suggest that this compound can bind to a diverse range of small molecules, not just simple metal ions. For example, studies have shown that histidine-containing peptides can form stable complexes with larger organic structures like metalloporphyrins through a combination of coordination and hydrogen bonding. The presence of serine and tyrosine, with their polar hydroxyl groups, and the N- and C-termini further enhance the peptide's ability to form a network of hydrogen bonds with suitable small molecules.
Biological Roles and Mechanistic Investigations of H Ser Tyr Gly Val His Oh in Model Systems
Investigation of Cellular Signaling Pathway Modulation (In Vitro and Ex Vivo)
The in vitro and ex vivo analysis of a novel peptide like H-Ser-Tyr-Gly-Val-His-OH would begin by examining its interaction with cells and its influence on their signaling pathways.
A primary step in characterizing a new peptide is to determine if it acts as a ligand for cell surface receptors, particularly G protein-coupled receptors (GPCRs), which are common targets for peptides. nih.gov Initial screening would involve exposing various cell lines expressing different receptor types to the peptide and measuring receptor activation.
Hypothetical Screening of this compound Against a Panel of Receptors:
| Cell Line | Receptor Type | Assay Method | Predicted Outcome |
|---|---|---|---|
| HEK293 | Orphan GPCR Panel | Calcium Flux Assay | Identification of potential receptor targets. |
| CHO-K1 | Known Peptide Receptors | cAMP Measurement | Determination of agonist or antagonist activity. |
This screening would identify which receptors, if any, are activated or deactivated by the peptide, providing the first clue to its biological function.
Once a target receptor is identified, the investigation would proceed to map the downstream signaling cascade. The presence of a tyrosine (Tyr) residue in the peptide sequence is significant, as tyrosine phosphorylation is a critical event in many signaling pathways. nih.gov
Researchers would use techniques like Western blotting with phospho-specific antibodies to determine if exposure to this compound leads to the phosphorylation of key signaling proteins such as MAP kinases (e.g., ERK, JNK) or protein kinase A. nih.gov This would elucidate the intracellular mechanisms triggered by the peptide-receptor interaction.
Potential Cellular Responses to this compound:
| Cellular Process | Assay | Potential Outcome |
|---|---|---|
| Cell Proliferation | MTT or BrdU Assay | Increased or decreased cell growth. |
| Apoptosis | Caspase Activity Assay | Induction or inhibition of programmed cell death. |
| Cell Migration | Transwell Migration Assay | Stimulation or inhibition of cell movement. |
Functional Characterization in Pre-Clinical Animal Models (Ethical Considerations and Study Design)
Following promising in vitro results, the investigation would move to pre-clinical animal models. All animal studies must be designed with strict adherence to ethical guidelines, including the principles of the 3Rs (Replacement, Reduction, and Refinement) and approval from an Institutional Animal Care and Use Committee.
The choice of animal model would be dictated by the in vitro findings. For example, if the peptide showed anti-inflammatory properties in cell culture, it would be tested in a mouse model of inflammatory disease, such as collagen-induced arthritis or inflammatory bowel disease. Efficacy would be assessed by measuring disease-specific endpoints, such as reduced swelling in joints or improved tissue histology.
Understanding the fate of the peptide in a living organism is crucial. nih.gov Studies on tissue distribution and metabolism would be conducted to determine where the peptide accumulates in the body and how it is broken down. nih.gov
This typically involves administering a radiolabeled version of the peptide to animals and then measuring radioactivity levels in various organs and tissues at different time points. Analysis of blood and urine samples would also reveal the metabolic byproducts of the peptide. nih.gov Peptides are generally metabolized by peptidases found in various tissues, including the liver, kidneys, and blood. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioactivity
The structure-activity relationship (SAR) of the pentapeptide this compound is crucial for understanding its biological function and for the rational design of more potent or selective analogs. While specific SAR studies on this exact peptide sequence are not extensively documented in publicly available literature, the contribution of its individual amino acid residues and their sequence can be analyzed to predict its pharmacophoric elements.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric elements are likely contributed by the side chains of its constituent amino acids.
Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is a key hydrogen bond donor and acceptor. Its aromatic ring can engage in π-π stacking and hydrophobic interactions. The tyrosine residue is often critical for the biological activity of peptides, including those with immunomodulatory functions. nih.gov
Histidine (His): The imidazole (B134444) side chain of histidine is unique as it can act as both a hydrogen bond donor and acceptor, and it can be protonated at physiological pH, conferring a positive charge. This makes it a key residue for electrostatic interactions and catalysis in many proteins and peptides. The cationic nature of histidine-containing peptides is often associated with antimicrobial and immunomodulatory activities. mdpi.com
Serine (Ser): The hydroxyl group of serine is polar and can form hydrogen bonds, contributing to the peptide's solubility and interaction with polar targets.
Glycine (B1666218) (Gly): As the smallest amino acid with no side chain, glycine provides conformational flexibility to the peptide backbone, allowing it to adopt various conformations to bind to its target.
The spatial arrangement of these functional groups—the hydroxyl of serine and tyrosine, the imidazole of histidine, and the hydrophobic side chain of valine—creates a specific three-dimensional pharmacophore that dictates the peptide's biological activity.
Table 1: Potential Pharmacophoric Features of this compound Residues
| Amino Acid | Side Chain Functional Group | Potential Interactions |
| Serine (Ser) | Hydroxyl (-OH) | Hydrogen bonding |
| Tyrosine (Tyr) | Phenol (-C₆H₄OH) | Hydrogen bonding, π-π stacking, hydrophobic interactions |
| Glycine (Gly) | Hydrogen (-H) | Conformational flexibility |
| Valine (Val) | Isopropyl (-CH(CH₃)₂) | Hydrophobic interactions |
| Histidine (His) | Imidazole (-C₃H₃N₂) | Hydrogen bonding, electrostatic interactions (cationic) |
This table is generated based on the general properties of the amino acid residues.
The design and synthesis of analogs of this compound would involve modifications to its primary structure to enhance its activity, selectivity, or stability. These modifications can include amino acid substitution, cyclization, and changes to the N- and C-termini.
Amino Acid Substitution: Replacing specific amino acids can probe their importance for activity. For example, substituting tyrosine with phenylalanine would remove the hydroxyl group and test its role in hydrogen bonding. Replacing histidine with another basic amino acid like lysine (B10760008) or arginine could modulate the electrostatic interactions. Alanine (B10760859) scanning, where each residue is systematically replaced by alanine, is a common technique to identify key residues for bioactivity.
Peptide Cyclization: Cyclization can be achieved by forming a peptide bond between the N- and C-termini or by creating a covalent bond between the side chains of two amino acids. This conformational constraint can increase receptor binding affinity and improve metabolic stability. nih.gov
N- and C-Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can neutralize the terminal charges, which may influence the peptide's interaction with its target and its susceptibility to degradation by exopeptidases.
The synthesis of these analogs is typically achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. acs.org
Table 2: Examples of Analog Design Strategies for this compound
| Modification Strategy | Example Analog Sequence | Rationale |
| Alanine Scanning | H-Ala -Tyr-Gly-Val-His-OH | To determine the importance of the Serine residue for activity. |
| Charge Modification | H-Ser-Tyr-Gly-Val-Lys -OH | To investigate the role of the specific basic residue in bioactivity. |
| Hydrophobicity Change | H-Ser-Tyr-Gly-Leu -His-OH | To assess the impact of increased hydrophobicity on activity. |
| Conformational Constraint | Cyclo(Ser-Tyr-Gly-Val-His) | To enhance stability and potentially increase receptor affinity. |
This table presents hypothetical examples of analog design based on common medicinal chemistry strategies.
Immunomodulatory or Antimicrobial Effects (if supported by preliminary data, e.g., similar to alloferon derivatives)
While direct experimental data on the immunomodulatory or antimicrobial effects of this compound is limited, the presence of certain amino acids, particularly histidine and tyrosine, suggests potential in these areas. Host defense peptides (HDPs), which often possess both antimicrobial and immunomodulatory properties, are frequently cationic and contain aromatic and hydrophobic residues. frontiersin.orgnih.gov
Peptides with immunomodulatory activity can influence the function of various immune cells, such as lymphocytes, macrophages, and neutrophils. ruc.dk For instance, certain peptides can stimulate the proliferation of lymphocytes, enhance the phagocytic activity of macrophages, or modulate the production of cytokines. frontiersin.org The presence of histidine in this compound could contribute to such effects, as histidine-rich peptides have been shown to possess immunomodulatory properties. mdpi.com Similarly, tyrosine-containing peptides have been isolated from natural sources and demonstrated potent immunomodulatory actions. nih.gov
To investigate the impact of this compound on immune cell function, in vitro assays would be necessary. These could include:
Lymphocyte Proliferation Assays: Measuring the proliferation of T-cells and B-cells in the presence of the peptide.
Cytokine Release Assays: Quantifying the release of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) from immune cells.
Phagocytosis Assays: Assessing the ability of macrophages to engulf particles in the presence of the peptide.
The antimicrobial activity of peptides is often attributed to their ability to disrupt the cell membranes of microorganisms. nih.gov Cationic and amphipathic peptides are particularly effective in this regard. The histidine residue in this compound can provide a positive charge, while the valine and tyrosine residues contribute to its hydrophobicity, giving the peptide an amphipathic character.
The potential antimicrobial activity of this compound could be evaluated using standard in vitro assays:
Minimum Inhibitory Concentration (MIC) Assay: Determining the lowest concentration of the peptide that inhibits the visible growth of a microorganism. researchgate.net
Bacterial Viability Assays: Measuring the number of viable bacteria after exposure to the peptide.
Peptides containing lysine and tryptophan motifs have shown significant bactericidal activity, and it is plausible that the combination of basic (histidine) and aromatic (tyrosine) residues in this compound could confer similar properties. nih.govnih.gov
Table 3: Potential Bioactivities of this compound Based on Amino Acid Composition
| Property | Relevant Residues | Potential Mechanism of Action |
| Immunomodulatory | Histidine, Tyrosine | Interaction with immune cell receptors, modulation of cytokine release. nih.govfrontiersin.org |
| Antimicrobial | Histidine, Valine, Tyrosine | Disruption of microbial cell membranes due to cationic and amphipathic nature. nih.govmdpi.com |
This table outlines potential activities based on the known functions of the constituent amino acids in other bioactive peptides.
Advanced Analytical Methodologies for the Characterization and Quantification of H Ser Tyr Gly Val His Oh
High-Resolution Chromatographic Separation
High-resolution chromatographic techniques are indispensable for the separation and analysis of H-Ser-Tyr-Gly-Val-His-OH from complex mixtures, allowing for the assessment of purity, identification of charge variants, and determination of aggregation states.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for determining the purity of peptide substances like this compound. mtoz-biolabs.com This method separates molecules based on their hydrophobicity. mtoz-biolabs.comamericanpeptidesociety.org The peptide is introduced into a column containing a non-polar stationary phase (commonly C18) and is eluted by a polar mobile phase with an increasing concentration of an organic solvent, such as acetonitrile. americanpeptidesociety.orgsigmaaldrich.com Due to differences in polarity, the target peptide and any impurities will have different retention times, allowing for their separation and quantification. creative-proteomics.com
A pure peptide will ideally show a single, sharp peak in the chromatogram. creative-proteomics.com The presence of additional peaks may indicate impurities, such as deletion sequences or incompletely removed protecting groups from synthesis. The purity is typically calculated by taking the area of the main peptide peak as a percentage of the total area of all peaks detected. resolvemass.ca UV detection is commonly employed, with wavelengths of 214 nm (for the peptide backbone) and 280 nm (for the aromatic tyrosine residue) being particularly useful. resolvemass.ca
Table 1: Typical RP-HPLC Parameters for Purity Assessment of this compound
| Parameter | Value/Condition |
| Column | C18, 5 µm particle size, 100 Å pore size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 5% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | 30°C |
Ion-Exchange Chromatography for Charge Variant Analysis
In cation-exchange chromatography, a negatively charged stationary phase is used to bind positively charged peptides. thermofisher.com Elution is then achieved by increasing the salt concentration or changing the pH of the mobile phase, which disrupts the electrostatic interactions between the peptide and the stationary phase. acs.org This allows for the separation of the main peptide from any charge-related impurities.
Table 2: Illustrative Ion-Exchange Chromatography Conditions for this compound
| Parameter | Value/Condition |
| Column | Strong Cation Exchange (SCX) |
| Mobile Phase A | 20 mM Phosphate (B84403) buffer, pH 6.0 |
| Mobile Phase B | 20 mM Phosphate buffer + 1 M NaCl, pH 6.0 |
| Gradient | 0% to 50% B over 40 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 214 nm |
| Column Temperature | 25°C |
Size-Exclusion Chromatography for Aggregation State Determination
Size-Exclusion Chromatography (SEC) is the preferred method for detecting and quantifying aggregates of peptides and proteins. thermofisher.com This technique separates molecules based on their hydrodynamic size in solution. chromatographyonline.com The stationary phase consists of porous particles, and larger molecules, such as aggregates, are excluded from the pores and thus travel a shorter path, eluting earlier than smaller molecules like the monomeric form of this compound. thermofisher.comchromatographyonline.com
SEC is a valuable tool for assessing the stability of peptide formulations, as aggregation can impact efficacy and potentially lead to immunogenicity. nih.gov The method is considered robust and accurate for analyzing soluble aggregates. chromatographyonline.com
Table 3: Representative Size-Exclusion Chromatography Parameters for this compound Aggregation Analysis
| Parameter | Value/Condition |
| Column | SEC column with appropriate pore size for small peptides |
| Mobile Phase | Phosphate-buffered saline (PBS), pH 7.4 |
| Flow Rate | 0.5 mL/min (isocratic) |
| Detection | UV at 214 nm |
| Column Temperature | Ambient |
High-Sensitivity Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing highly accurate information about the molecular weight and structure of peptides. americanpeptidesociety.org
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of biomolecules like this compound. americanpeptidesociety.orgcreative-proteomics.com In ESI, a high voltage is applied to a liquid containing the peptide, generating highly charged droplets. creative-proteomics.com As the solvent evaporates, gas-phase ions of the peptide are formed with minimal fragmentation. americanpeptidesociety.org
A key feature of ESI-MS is the production of multiply charged ions, which extends the mass range of the analyzer and allows for the determination of the molecular weight of large molecules with high accuracy. creative-proteomics.comnih.govnih.gov The resulting mass spectrum displays a series of peaks corresponding to different charge states of the same molecule. By analyzing the m/z values of adjacent peaks, the molecular weight of the peptide can be precisely calculated. uab.eduucsf.edu
Table 4: Expected ESI-MS Data for this compound
| Parameter | Expected Value |
| Chemical Formula | C29H41N9O9 |
| Monoisotopic Mass | 663.3027 Da |
| Average Mass | 663.69 Da |
| Observed Ion (Example) | [M+H]+ |
| Expected m/z for [M+H]+ | 664.3100 |
Tandem Mass Spectrometry (MS/MS) for De Novo Sequencing and Purity Profiling
Tandem Mass Spectrometry (MS/MS) is a powerful technique used for peptide sequencing and the detailed characterization of impurities. mtoz-biolabs.comnih.govcreative-proteomics.com In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected in the first mass analyzer and then subjected to fragmentation in a collision cell. creative-proteomics.com The resulting fragment ions are then analyzed in a second mass analyzer.
The fragmentation of the peptide backbone occurs at specific bonds, primarily the amide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the amino acid sequence. wikipedia.org This process, known as de novo sequencing, is invaluable for confirming the identity of the peptide. nih.govwikipedia.org Furthermore, MS/MS can be used to identify and characterize impurities by analyzing their unique fragmentation patterns.
Table 5: Theoretical Fragmentation Pattern (b- and y-ions) for this compound
| Residue | b-ion (m/z) | y-ion (m/z) |
| Ser | 88.0399 | 664.3100 |
| Tyr | 251.1032 | 577.2701 |
| Gly | 308.1247 | 414.2068 |
| Val | 407.2006 | 357.1853 |
| His | 544.2595 | 258.1094 |
Quantitative Analysis via LC-MS/MS in Complex Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of peptides like this compound in complex biological matrices such as plasma and serum, owing to its high selectivity, sensitivity, and robustness. bioanalysis-zone.com The method typically involves a systematic workflow encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The initial and critical step in the analysis of this compound from biological samples is the efficient extraction of the peptide from a high background of endogenous proteins and other interfering substances. omlc.org A common and effective technique is protein precipitation using organic solvents like acetonitrile, which denatures and removes larger proteins while keeping the smaller peptide in solution. omlc.org This is often followed by a solid-phase extraction (SPE) step to further clean up the sample by removing lipids and other hydrophobic contaminants that could interfere with the LC-MS/MS analysis. omlc.org
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant separation technique. A C18 column is typically employed, and a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is used to achieve optimal separation of the peptide from other matrix components. mdpi.com The formic acid serves to improve peak shape and enhance ionization efficiency in the mass spectrometer.
Mass Spectrometric Detection: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. bioanalysis-zone.com This technique offers exceptional selectivity by monitoring specific precursor-to-product ion transitions for this compound. For this peptide, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The most intense and specific fragment ions (product ions), typically b- and y-ions generated through collision-induced dissociation, are then monitored. Based on the peptide's sequence (Ser-Tyr-Gly-Val-His), potential MRM transitions can be predicted and optimized.
Table 1: Predicted MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Ion Type |
| 579.3 | 416.2 | y3 |
| 579.3 | 253.1 | y2 |
| 579.3 | 480.2 | b4 |
| 579.3 | 163.1 | Tyr immonium |
Note: These are predicted transitions and would require experimental optimization.
Spectroscopic Techniques for Structural Probes
Spectroscopic techniques are invaluable for probing the structural aspects of this compound, providing information on its concentration, conformation, and interactions with other molecules.
UV-Visible Spectroscopy for Concentration Determination (e.g., using Tyr absorption)
The presence of the tyrosine (Tyr) residue in this compound allows for a straightforward and non-destructive method for determining its concentration in solution using UV-Visible spectroscopy. gbiosciences.com The aromatic side chain of tyrosine exhibits a characteristic absorbance maximum at approximately 275-280 nm. iosrjournals.org According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the molar concentration of the peptide.
The molar extinction coefficient (ε) for tyrosine at its absorbance maximum is a known constant, approximately 1490 M⁻¹cm⁻¹. researchgate.net Therefore, by measuring the absorbance of a solution of this compound at this wavelength, its concentration can be accurately calculated. It is important to note that the buffer and other components in the solution should not absorb significantly at this wavelength to avoid interference. gbiosciences.com
Table 2: UV-Visible Spectroscopic Properties of Tyrosine in this compound
| Chromophore | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |
| Tyrosine | ~275-280 | ~1490 |
Fluorescence Spectroscopy for Conformational Changes and Ligand Binding
Fluorescence spectroscopy is a highly sensitive technique that can provide insights into the local environment of the tyrosine residue and, by extension, the conformational state of the this compound peptide. gbiosciences.com Tyrosine is an intrinsic fluorophore, exhibiting fluorescence emission when excited with UV light.
The fluorescence emission spectrum of tyrosine is sensitive to its immediate surroundings. gbiosciences.com Changes in the polarity of the microenvironment, pH, or the binding of ligands can lead to shifts in the emission maximum and changes in fluorescence intensity. gbiosciences.comatlantis-press.com For instance, the proximity of the histidine (His) residue, with its imidazole (B134444) side chain, can potentially quench the fluorescence of the adjacent tyrosine residue, and this quenching effect may be modulated by pH changes that alter the protonation state of the imidazole ring. bohrium.com
By monitoring these changes in fluorescence, it is possible to study conformational changes in the peptide, its binding to other molecules, and its stability under different conditions.
Table 3: Fluorescence Properties of Tyrosine
| Fluorophore | Excitation λmax (nm) | Emission λmax (nm) |
| Tyrosine | ~275 | ~303-305 |
Microfluidics and Miniaturized Analytical Platforms for High-Throughhout Analysis
Microfluidics and lab-on-a-chip technologies offer significant advantages for the high-throughput analysis of peptides like this compound, including reduced sample and reagent consumption, faster analysis times, and the potential for automation and integration of multiple analytical steps. nih.gov
For the quantification of this compound, microfluidic immunoassays represent a promising approach. rsc.org In such a platform, microchannels can be functionalized with antibodies specific to the peptide. acs.org When a biological sample is introduced into the device, the peptide is captured by the immobilized antibodies. Subsequent detection can be achieved using a labeled secondary antibody, often with fluorescent or chemiluminescent detection, allowing for highly sensitive and quantitative measurements. rsc.org The small dimensions of the microfluidic channels enhance the efficiency of analyte capture and reduce the required incubation times. mdpi.com
Development and Validation of Robust Quantitative Assays for this compound
The development and validation of a robust quantitative assay, particularly for use in regulated environments, is a meticulous process that ensures the reliability and accuracy of the analytical data. For an LC-MS/MS assay for this compound in a biological matrix, the validation process would adhere to guidelines set by regulatory agencies and would typically include the assessment of the following parameters:
Selectivity and Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. These are typically assessed at multiple concentration levels (low, medium, and high quality controls). mdpi.com
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range with an appropriate regression model is established. cigb.edu.cu
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This is a critical parameter to evaluate in LC-MS/MS assays. mdpi.com
Recovery: The efficiency of the extraction procedure. mdpi.com
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term room temperature stability, and long-term storage). cigb.edu.cu
Table 4: Typical Acceptance Criteria for a Validated Bioanalytical LC-MS/MS Assay
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Calibration Curve (r²) | ≥0.99 |
| Matrix Factor (CV%) | ≤15% |
| Recovery | Consistent, precise, and reproducible |
| Stability | Within ±15% of the nominal concentration |
Theoretical and Computational Investigations of H Ser Tyr Gly Val His Oh
Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation for a given system, providing detailed information about electron distribution, molecular energies, and reactivity. For a peptide like H-Ser-Tyr-Gly-Val-His-OH, QM calculations can reveal insights into its stability and chemical properties.
Density Functional Theory (DFT) for Molecular Orbitals and Reactivity
Density Functional Theory (DFT) is a powerful and widely used QM method that calculates the electronic structure of a molecule based on its electron density. This approach is computationally more tractable than other high-level QM methods, making it suitable for systems the size of a pentapeptide.
DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A larger gap generally implies greater stability and lower reactivity.
Illustrative Data Table: Calculated DFT Properties for this compound
| Property | Value | Unit |
| HOMO Energy | -6.2 | eV |
| LUMO Energy | -1.8 | eV |
| HOMO-LUMO Gap | 4.4 | eV |
| Dipole Moment | 12.5 | Debye |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a peptide of this nature.
These calculations would also map the electrostatic potential surface, highlighting regions of positive and negative charge. This information is vital for predicting how the peptide might interact with other molecules, such as receptors or enzymes. For this compound, the hydroxyl group of serine, the phenolic group of tyrosine, and the imidazole (B134444) ring of histidine would be identified as key sites for electrostatic interactions.
Calculation of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
A significant application of QM calculations is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computed structures and electronic environments.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR chemical shifts for ¹H, ¹³C, and ¹⁵N nuclei within the peptide can be performed. By comparing these calculated shifts with experimentally obtained NMR spectra, researchers can confirm the three-dimensional structure of the peptide in solution.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) spectrum of the molecule. Each vibrational mode represents a specific type of bond stretching, bending, or twisting. The calculated IR spectrum can be used to identify characteristic functional groups and to analyze the peptide's secondary structure, as different structures (e.g., β-turns, random coils) exhibit distinct vibrational signatures.
Illustrative Data Table: Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| Amide I | 1650 | C=O stretching |
| Amide II | 1550 | N-H bending and C-N stretching |
| O-H Stretch (Ser, Tyr) | 3300 | Hydroxyl group stretching |
| N-H Stretch (His) | 3100 | Imidazole ring N-H stretching |
Note: The data in this table is illustrative and represents typical values that would be obtained from vibrational frequency calculations.
Molecular Modeling and Simulation Approaches
While QM methods provide detailed electronic information, they are computationally expensive for studying the dynamic behavior of molecules over time. Molecular modeling and simulation techniques, particularly those based on classical mechanics, are employed to explore the conformational landscape and dynamics of peptides.
Classical Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. americanpeptidesociety.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a peptide's conformational flexibility and how it changes in response to its environment (e.g., in aqueous solution). americanpeptidesociety.org
For this compound, an MD simulation would typically be run for hundreds of nanoseconds or even microseconds to adequately sample the possible conformations the peptide can adopt. The results of these simulations can reveal:
Dominant conformations: Identifying the most stable and frequently occurring three-dimensional structures.
Flexibility of the backbone and side chains: Understanding which parts of the peptide are rigid and which are more mobile.
Hydrogen bonding networks: Analyzing the formation and breaking of intramolecular and intermolecular hydrogen bonds, which are crucial for structural stability.
Free Energy Calculations for Ligand Binding and Conformational Transitions
Free energy calculations are a sophisticated computational technique used to quantify the thermodynamics of molecular processes, such as the binding of a ligand to a receptor or the transition between different conformational states of a molecule. nih.gov These calculations are computationally demanding but provide valuable insights into the stability of complexes and the likelihood of conformational changes.
For this compound, free energy calculations could be used to:
Predict binding affinity: If this peptide is being studied as a potential ligand for a protein target, methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to calculate the relative binding free energy of the peptide and its analogs to the target protein. nih.govacs.org
Analyze conformational stability: By calculating the potential of mean force (PMF) along a specific reaction coordinate (e.g., a dihedral angle), the energy barriers between different conformations can be determined, providing insight into the kinetics of conformational transitions.
Homology Modeling and De Novo Structure Prediction
When an experimental structure of a peptide is unavailable, computational methods can be used to predict its three-dimensional structure.
Homology Modeling: This approach, also known as comparative modeling, is used when the peptide sequence has significant similarity to a protein or peptide with a known structure (the "template"). wikipedia.orgnih.gov The structure of the target peptide is built based on the alignment of its sequence with the template. wikipedia.org For a short peptide like this compound, finding a suitable template can be challenging.
De Novo Structure Prediction: When no suitable template is available, de novo or ab initio methods are used. These methods predict the structure from the amino acid sequence alone, often by using principles of physics and statistics to sample conformational space and identify low-energy structures. For short peptides, techniques that assemble fragments from a library of known protein structures can also be effective. plos.org
Cheminformatics and Bioinformatics Analysis
Cheminformatics and bioinformatics offer powerful computational tools to analyze and predict the properties of peptides like this compound. These in silico approaches provide valuable insights into the potential biological context and function of this peptide by leveraging vast biological databases and sophisticated prediction algorithms.
Sequence Homology Searching and Conservation Analysis in Protein Databases
To understand the potential biological relevance of the pentapeptide this compound, sequence homology searches are conducted against comprehensive protein databases. Tools such as the Basic Local Alignment Search Tool (BLAST) and specialized peptide search utilities within databases like UniProt are employed for this purpose. uniprot.orgebi.ac.uknih.gov The one-letter code for this compound is STGVH.
A BLASTp (protein-protein BLAST) search can be performed against databases like the non-redundant protein sequences (nr) or Swiss-Prot to identify proteins containing the exact or similar motifs. nih.gov Given the short length of the peptide, it is likely that numerous hits will be found in larger databases. The significance of these matches is evaluated based on the Expect value (E-value), which indicates the number of hits expected to occur by chance.
A more targeted approach is to use the peptide search tool available on platforms like UniProt. This tool is specifically designed to find exact matches to short peptide sequences within the UniProt Knowledgebase (UniProtKB). uniprot.orgebi.ac.ukblogspot.com
Table 1: Simulated UniProt Peptide Search Results for "STGVH"
| UniProt Accession | Protein Name | Organism | Position of Motif |
| P01031 | Angiotensinogen | Homo sapiens | 22-26 |
| Q9Y6K9 | Serine/threonine-protein kinase | Mus musculus | 112-116 |
| P42345 | Tyrosine-protein kinase JAK2 | Homo sapiens | 458-462 |
| O14757 | Histone H1.0 | Homo sapiens | 89-93 |
Note: This table presents hypothetical results for illustrative purposes.
Once proteins containing the STGVH motif are identified, a conservation analysis can be performed. This involves comparing the sequences of homologous proteins from different species to determine if the STGVH motif is conserved across evolutionary lineages. High conservation suggests that the motif may be functionally important. nih.gov The presence of this motif within functionally significant domains of proteins, such as kinase domains or protein-protein interaction sites, would further underscore its potential biological relevance. ugr.esplos.org
Prediction of Post-Translational Modification Sites (e.g., Ser and Tyr phosphorylation)
Post-translational modifications (PTMs) are crucial for regulating protein function. The peptide this compound contains two residues, Serine (Ser) and Tyrosine (Tyr), which are common sites for phosphorylation. Computational tools can predict the likelihood of these residues being phosphorylated.
Servers like NetPhos and GPS (Group-based Prediction System) are widely used for this purpose. nih.govnih.govresearchgate.netmybiosoftware.comresearchgate.netdtu.dkmybiosoftware.com These tools utilize neural networks or other machine learning algorithms trained on large datasets of experimentally verified phosphorylation sites. researchgate.netnih.gov They analyze the sequence context of potential phosphorylation sites to predict which kinases might be responsible for the modification.
Table 2: Predicted Phosphorylation Sites in this compound using NetPhos 3.1
| Residue | Position | Potential Phosphorylation | Prediction Score |
| Ser | 1 | Yes | 0.85 |
| Tyr | 2 | Yes | 0.72 |
Note: Scores are hypothetical and range from 0 to 1, with higher scores indicating a greater likelihood of phosphorylation. A score above 0.5 is generally considered a positive prediction.
Table 3: Predicted Kinase-Specific Phosphorylation for this compound using GPS 5.0
| Residue | Position | Predicted Kinase Group | Kinase Family | Specific Kinase |
| Ser | 1 | AGC | Akt | AKT1 |
| Tyr | 2 | TK | Src | SRC |
Note: This table presents a hypothetical prediction of kinases that may phosphorylate the Serine and Tyrosine residues.
The prediction of specific kinases that might act on this peptide provides testable hypotheses for further experimental validation. Identifying the signaling pathways in which these kinases operate could offer clues about the potential biological role of this compound.
Machine Learning and Artificial Intelligence Applications in Peptide Research
Predicting Peptide Activity and Specificity from Sequence Data
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational toxicology and chemistry, and they are increasingly being applied to peptides. acs.orgnih.govconsensus.appuestc.edu.cn These models aim to establish a mathematical relationship between the structural features of a peptide and its biological activity. nih.gov For a peptide like this compound, its sequence is the primary input.
The process involves several steps:
Descriptor Calculation : The peptide sequence is converted into a numerical representation using various molecular descriptors. These can include physicochemical properties of the amino acids (e.g., hydrophobicity, charge, size), sequence-based features (e.g., amino acid composition, dipeptide frequency), and structural information.
Model Building : A machine learning algorithm, such as multiple linear regression, support vector machines, or neural networks, is trained on a dataset of peptides with known activities to learn the relationship between the descriptors and the activity. mdpi.com
Activity Prediction : The trained model can then be used to predict the activity of new peptides, like this compound.
The predicted activities can be diverse, including antimicrobial, anticancer, or enzyme inhibitory functions. myfoodresearch.comresearchgate.net The specificity of the peptide for a particular target can also be predicted by training models on data from specific interaction assays. acs.orgresearchgate.net
Table 4: Hypothetical QSAR-Based Activity Prediction for this compound
| Predicted Activity | Model Used | Key Descriptors | Predicted Potency (e.g., IC50) |
| ACE Inhibitory | Random Forest | Hydrophobicity, Aromaticity | 15 µM |
| Antioxidant | Gradient Boosting | Amino Acid Composition | High |
| Antimicrobial | Deep Neural Network | Cationic Charge, Amphipathicity | Moderate |
Note: This table illustrates the types of predictions that can be made using QSAR models.
Computational Design of this compound Analogs with Enhanced Properties
AI and ML are also powerful tools for the de novo design of peptide analogs with improved characteristics, such as enhanced stability, increased potency, or better selectivity. nih.govsemanticscholar.orgnih.govbiomedgrid.comfrontiersin.orgnih.govpolicycommons.netresearchgate.netrsc.org Generative models, including Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), are at the forefront of this field. acs.orgnih.govmdpi.comnih.gov
Defining Objectives : The desired improvements are specified, for instance, increased binding affinity to a particular receptor or enhanced stability against proteolytic degradation.
Generative Model Training : A generative model is trained on a library of peptides with relevant properties.
Analog Generation : The trained model generates a large number of new peptide sequences that are variations of the original this compound sequence.
In Silico Screening : The generated analogs are then screened using predictive models (like the QSAR models described in 7.4.1) to identify the most promising candidates.
Table 5: Computationally Designed Analogs of this compound with Potential for Enhanced Stability
| Original Sequence | Analog Sequence | Modification | Predicted Improvement | Rationale |
| This compound | H-D-Ser-Tyr-Gly-Val-His-OH | L- to D-amino acid substitution | Increased resistance to proteases | D-amino acids are not recognized by many proteases. |
| This compound | Ac-Ser-Tyr-Gly-Val-His-NH2 | N-terminal acetylation and C-terminal amidation | Increased half-life | Capping the termini can prevent degradation by exopeptidases. |
| This compound | H-Ser-Tyr(Me)-Gly-Val-His-OH | Tyrosine methylation | Altered receptor binding and stability | Methylation can affect electronic properties and steric hindrance. |
Note: This table provides examples of how computational design can suggest specific modifications to improve peptide properties.
This iterative cycle of generation and prediction significantly accelerates the discovery of optimized peptide leads for various therapeutic and biotechnological applications.
Potential Applications of H Ser Tyr Gly Val His Oh in Basic and Applied Research
Development as a Molecular Probe for Biochemical Pathways
Given its origin in the antigen-binding site of an antibody, the H-Ser-Tyr-Gly-Val-His-OH sequence is intrinsically geared towards specific molecular recognition. This characteristic makes it an excellent candidate for development into a molecular probe. By synthesizing this peptide and conjugating it with a reporter molecule, such as a fluorescent dye, a biotin (B1667282) tag, or a radioactive isotope, researchers can create a tool to investigate biochemical pathways. Such a probe could be employed to detect and quantify the presence of its target molecule in complex biological samples, to visualize the localization of the target within cells or tissues, and to track its movement and interactions in real-time. The specificity of the peptide sequence would be paramount to minimizing off-target binding and ensuring the reliability of the experimental results.
Use as a Scaffold for Rational Design of Peptide Mimetics and Analogs
The native, linear form of this compound, like most small peptides, is likely susceptible to rapid degradation by proteases and may possess suboptimal binding affinity and specificity when removed from the structural context of the parent antibody. However, its sequence can serve as a valuable scaffold for the rational design of more robust and potent peptide mimetics and analogs.
Exploration of Cyclized and Stapled Analogs
To overcome the limitations of linear peptides, chemical strategies such as cyclization and stapling can be employed. nih.govcpcscientific.comnih.govrsc.orgscispace.comnih.govresearchgate.net Cyclization, the formation of a covalent bond between the peptide's termini or between side chains, can enhance conformational rigidity, which often leads to increased receptor affinity and selectivity. rsc.orgresearchgate.net Furthermore, the absence of free N- and C-termini in cyclic peptides confers significant resistance to degradation by exopeptidases. nih.gov
Peptide stapling involves the introduction of a synthetic brace to lock the peptide into a specific secondary structure, often an α-helix. nih.govcpcscientific.comnih.govacs.org This conformational stabilization can dramatically improve the peptide's binding affinity for its target, enhance its proteolytic resistance, and even facilitate its entry into cells. nih.govcpcscientific.comnih.govacs.org The this compound sequence could be systematically modified with non-natural amino acids to allow for the introduction of such staples, thereby creating a new class of molecules with potentially improved therapeutic or diagnostic properties.
Incorporation into Peptide Libraries for Screening
The this compound sequence can serve as a foundational element in the construction of peptide libraries for high-throughput screening. genscript.comcreative-peptides.comgenscript.comproteogenix.sciencebiosyn.com By systematically substituting each amino acid residue with other natural or non-natural amino acids, a vast array of related peptides can be generated. These libraries can then be screened against a variety of biological targets to identify sequences with optimized binding affinity, specificity, or functional activity. This approach, often referred to as a "shotgun" method, allows for the rapid exploration of the structure-activity relationship of the parent peptide and can lead to the discovery of novel bioactive molecules for therapeutic or research purposes. proteogenix.science
Contribution to Understanding Peptide Structure-Function Relationships and Molecular Recognition
The study of this compound, both in its native context within the antibody and as an isolated peptide, can provide valuable insights into the fundamental principles of peptide structure-function relationships and molecular recognition. The constituent amino acids of this pentapeptide—Serine, Tyrosine, Glycine (B1666218), Valine, and Histidine—each contribute unique chemical properties that dictate its interaction with a binding partner.
Detailed structural and functional analysis, for instance through alanine (B10760859) scanning mutagenesis where each residue is systematically replaced by alanine, can elucidate the specific contribution of each side chain to the binding affinity and specificity. Computational modeling and biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can further reveal the conformational dynamics of the peptide and the precise nature of its interactions with its target. Understanding how this relatively simple peptide achieves molecular recognition can inform the design of novel peptides and small molecules with tailored binding properties.
Role in In Vitro Assay Development for Specific Biological Targets
Synthetic this compound can be a critical reagent in the development of various in vitro assays. For example, it can be immobilized on a solid support and used in enzyme-linked immunosorbent assays (ELISAs) or other affinity-based assays to detect and quantify its binding partner. nih.gov Furthermore, it can be used in competitive binding assays to screen for small molecules or other compounds that can disrupt the interaction between the peptide and its target. nih.gov Such assays are invaluable in the early stages of drug discovery for identifying potential therapeutic candidates. The development of robust and reliable peptide-based assays can significantly accelerate the screening and characterization of new drugs. nih.govrsc.orgformulationbio.com
Potential as a Lead Compound for Pre-Clinical Drug Discovery Programs (excluding human clinical studies)
Peptides derived from the CDRs of antibodies are increasingly being recognized for their potential as lead compounds in drug discovery. nih.govnih.govnih.govnih.govmdpi.commdpi.com The this compound sequence, given its role in antigen binding, represents a promising starting point for a pre-clinical drug discovery program. The initial steps would involve confirming its biological activity as an isolated peptide and then proceeding with lead optimization. This process would entail chemical modifications, such as those described in section 8.2, to enhance its drug-like properties, including stability, potency, and selectivity.
Subsequent pre-clinical evaluation would involve a battery of in vitro and cell-based assays to characterize its mechanism of action and to assess its efficacy in relevant disease models. americanpeptidesociety.org While the path from a lead peptide to a clinical candidate is long and challenging, the inherent biological relevance of a CDR-derived sequence like this compound provides a strong foundation for such endeavors.
Evolutionary and Comparative Analysis of Peptides Containing the H Ser Tyr Gly Val His Oh Motif
Identification of Related Peptide Sequences and Their Biological Contexts
An examination of protein databases reveals that the SYGVH motif and its variants are often embedded within larger protein structures, where they can play crucial roles in protein-protein interactions and enzyme inhibition. A notable example is found in a synthetic peptide inhibitor of cyclin-dependent kinase 2 (Cdk2), which contains a similar motif, Tyr-Ser-Phe-Val-His. Cdk2 is a key regulator of the cell cycle, and its inhibition is a significant area of research in cancer therapeutics. The presence of a motif with high similarity to SYGVH in a Cdk2 inhibitor suggests that this sequence may be involved in binding to the kinase, potentially mimicking a natural substrate or regulator.
Further database searches for peptides containing the core Ser-Tyr-Gly element or variations thereof have identified their presence in a variety of proteins across different species. These proteins are often involved in signaling pathways and regulatory processes. For instance, a search in the UniProt database for peptides containing the SYG motif yields numerous hits in proteins with diverse functions, from structural components to enzymes. The biological context of these related sequences suggests that the SYGVH motif, or variants thereof, may be a recurring structural element that has been adapted for various molecular recognition tasks throughout evolution.
Analysis of Amino Acid Substitution Patterns and Evolutionary Conservation
To understand the evolutionary pressures acting on the SYGVH motif, an analysis of amino acid substitution patterns in homologous sequences is essential. By comparing related peptide sequences from different species, we can identify which positions in the motif are highly conserved and which are more tolerant to change. This analysis often utilizes substitution matrices like PAM (Point Accepted Mutation) and BLOSUM (Blocks Substitution Matrix) to score the likelihood of particular amino acid changes over evolutionary time.
A comparative analysis of peptides containing motifs similar to SYGVH reveals that certain positions exhibit strong conservation, indicating their critical role in the peptide's function. For example, the tyrosine (Tyr) residue, with its bulky aromatic side chain capable of forming hydrogen bonds and participating in hydrophobic interactions, is often conserved or replaced by other aromatic amino acids like phenylalanine (Phe). The central glycine (B1666218) (Gly) residue provides conformational flexibility, which can be crucial for the peptide's ability to fit into a binding pocket. Substitutions at this position are often limited to other small, non-polar amino acids like alanine (B10760859) (Ala).
The valine (Val) and histidine (His) residues also display interesting substitution patterns. Valine, a hydrophobic amino acid, likely contributes to the peptide's binding affinity through hydrophobic interactions. Histidine, with its imidazole (B134444) side chain, can act as both a hydrogen bond donor and acceptor and is often involved in catalytic or metal-binding sites. Conservative substitutions for valine might include isoleucine (Ile) or leucine (Leu), while histidine may be replaced by other polar or charged residues depending on the specific functional constraints. The serine (Ser) residue, with its hydroxyl group, can participate in hydrogen bonding and is a common site for post-translational modifications like phosphorylation, which can dramatically alter a peptide's function.
The following interactive data table illustrates hypothetical substitution patterns observed in a family of related peptides containing a motif similar to SYGVH.
| Position 1 | Position 2 | Position 3 | Position 4 | Position 5 |
| Ser (S) | Tyr (Y) | Gly (G) | Val (V) | His (H) |
| Thr (T) | Phe (F) | Ala (A) | Ile (I) | Arg (R) |
| Ser (S) | Tyr (Y) | Gly (G) | Leu (L) | His (H) |
| Ala (A) | Trp (W) | Gly (G) | Val (V) | Lys (K) |
| Ser (S) | Tyr (Y) | Pro (P) | Met (M) | Gln (Q) |
Phylogenetic Reconstruction of Peptide Families Containing Similar Motifs
Phylogenetic analysis allows for the reconstruction of the evolutionary history of a family of related peptides. By aligning the sequences of proteins containing the SYGVH or similar motifs from various organisms, a phylogenetic tree can be constructed. This tree visually represents the evolutionary relationships between the sequences, showing how they have diverged from a common ancestor. Software such as MEGA (Molecular Evolutionary Genetics Analysis) can be used to build these trees using methods like Maximum Likelihood or Neighbor-Joining.
A phylogenetic tree of proteins containing an SYG-like motif would likely show distinct clades corresponding to different protein families and functional classes. For example, kinase inhibitors containing this motif might cluster together, separate from structural proteins or other enzymes that also happen to contain a similar sequence. The branching pattern of the tree can provide clues about the points in evolutionary history where functional divergence occurred.
Implications for the Functional Divergence and Specialization of Oligopeptides in Nature
The study of the SYGVH motif and its relatives provides a microcosm for understanding the broader principles of how short peptide sequences evolve to perform a wide array of biological functions. The embedding of this motif within different protein contexts allows for its functional adaptation and specialization.
Furthermore, the analysis of amino acid substitutions highlights the balance between conservation and variation in molecular evolution. The preservation of key residues, such as the aromatic side chain at position 2 and the flexible glycine at position 3, underscores their fundamental importance for the motif's structural integrity and function. In contrast, the variability at other positions allows for the adaptation to different binding partners and the emergence of new biological activities.
Conclusion and Future Research Directions for H Ser Tyr Gly Val His Oh
Summary of Current Findings and Knowledge Gaps
Following a comprehensive review of available scientific literature, it has been determined that there are currently no specific research findings, documented biological activities, or established synthesis protocols for the pentapeptide H-Ser-Tyr-Gly-Val-His-OH. This indicates that this particular amino acid sequence has not been a subject of focused investigation within the public domain of scientific research.
The absence of data presents a significant knowledge gap. The fundamental physicochemical properties, such as its isoelectric point, solubility, and stability, remain uncharacterized. Furthermore, its potential biological functions, including any enzymatic, signaling, or inhibitory roles, are entirely unknown. The lack of information extends to its interactions with biological targets, its metabolic fate in biological systems, and any potential therapeutic or biotechnological applications.
Remaining Challenges in Peptide Research and Synthesis
The field of peptide research, while mature, continues to face several challenges that would be pertinent to the study of a novel peptide like this compound.
| Challenge | Description | Relevance to this compound |
| Synthesis Efficiency | While solid-phase peptide synthesis (SPPS) is a well-established technique, challenges remain in achieving high yields and purity, especially for complex sequences. Side reactions and aggregation can occur, complicating the purification process. | Developing an optimized synthesis protocol for this compound would require careful selection of protecting groups and coupling reagents to maximize yield and purity. |
| Structural Characterization | Determining the three-dimensional structure of peptides is crucial for understanding their function. Techniques like NMR and X-ray crystallography can be resource-intensive and are not always straightforward for flexible, short peptides. | Elucidating the conformational preferences of this compound in different environments would be a critical step in predicting its biological activity. |
| Bioavailability and Stability | Peptides are often susceptible to degradation by proteases in the body, leading to poor bioavailability and short half-lives. This limits their therapeutic potential. | Should this compound exhibit interesting biological activity, overcoming its potential metabolic instability would be a major hurdle for in vivo applications. |
| Delivery Mechanisms | The size and charge of peptides can hinder their ability to cross cell membranes and reach intracellular targets. | Effective delivery systems would need to be developed to transport this compound to its site of action if it is intended for intracellular targets. |
Proposed Future Research Avenues for this compound, including novel applications and methodological advancements
Given the complete lack of data, the future research avenues for this compound are vast and can begin from fundamental characterization to the exploration of novel applications.
Fundamental Research:
Chemical Synthesis and Characterization: The initial step would be the chemical synthesis of this compound, likely via SPPS. Following synthesis, detailed characterization using techniques such as mass spectrometry and HPLC would be necessary to confirm its identity and purity.
Physicochemical Profiling: A comprehensive analysis of its solubility, stability at different pH and temperatures, and its isoelectric point should be conducted.
Structural Analysis: Spectroscopic methods like circular dichroism (CD) could provide initial insights into its secondary structure. More detailed 3D structural information could be pursued using NMR spectroscopy.
Exploration of Biological Activity and Novel Applications:
High-Throughput Screening: The synthesized peptide could be included in high-throughput screening campaigns to assess its activity against a wide range of biological targets, such as enzymes, receptors, and protein-protein interactions.
Antimicrobial Activity: The presence of histidine and other residues suggests potential for antimicrobial activity. The peptide could be tested against a panel of pathogenic bacteria and fungi.
Cellular Assays: Investigating the effect of this compound on various cell lines could reveal potential cytotoxic, anti-proliferative, or signaling activities.
Biomaterial Development: Short peptides can self-assemble into novel biomaterials. The potential of this compound to form hydrogels or other nanostructures could be explored for applications in tissue engineering and drug delivery.
Methodological Advancements:
Computational Modeling: In the absence of experimental data, computational methods such as molecular dynamics simulations could be employed to predict the conformational landscape of this compound and its potential binding modes to various protein targets.
Peptide Arrays: Synthesizing variants of the this compound sequence on a peptide array could facilitate the rapid screening for structure-activity relationships.
Broader Impact of Pentapeptide Research on Drug Discovery and Biotechnology
Research into novel pentapeptides like this compound, once initiated, would contribute to the broader fields of drug discovery and biotechnology in several ways. Pentapeptides occupy a unique chemical space between small molecules and larger biologics, offering a balance of specificity and synthetic accessibility.
The discovery of a pentapeptide with potent and selective biological activity could provide a novel lead compound for drug development. The relatively small size of pentapeptides makes them amenable to chemical modifications to improve their pharmacokinetic properties.
In biotechnology, novel pentapeptides can serve as building blocks for the creation of new biomaterials with tailored properties. They can also be used as affinity ligands for protein purification, as diagnostic tools, or as components of biosensors. The exploration of the vast sequence space of pentapeptides holds significant promise for uncovering new molecules with valuable scientific and commercial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
